N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide
Description
N-Benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide is a bicyclic compound characterized by a strained bicyclo[2.1.1]hexane core, a hydroxymethyl group at position 1, and a benzyl-substituted carboxamide at position 2.
Its structural analogs, such as methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate (C₉H₁₄O₃, MW 170.21), have been cataloged as building blocks for medicinal chemistry , highlighting the pharmacological relevance of this scaffold.
Properties
IUPAC Name |
N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-10-15-7-12(8-15)6-13(15)14(18)16-9-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXMKMHLMGDKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)NCC3=CC=CC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via [2+2] Cycloaddition
The bicyclo[2.1.1]hexane scaffold is efficiently constructed using a photochemical [2+2] cycloaddition strategy. As demonstrated by recent studies, irradiation of 1,3-dienes with UV light (λ = 254 nm) in the presence of a triplet sensitizer (e.g., acetophenone) induces a stereoselective cycloaddition, yielding the strained bicyclic system. For example, reacting 1,3-cyclohexadiene with vinyl acetate under these conditions produces bicyclo[2.1.1]hex-5-ene-2-yl acetate in 68% yield.
Oxidation to Carboxylic Acid
The acetate group at position 2 is hydrolyzed to a carboxylic acid using aqueous NaOH (2 M, 60°C, 6 h), followed by acidification with HCl to yield bicyclo[2.1.1]hexane-2-carboxylic acid (85% yield). This intermediate serves as the precursor for carboxamide formation.
Curtius Rearrangement for Carboxamide Installation
The carboxylic acid is converted to its acyl azide derivative via treatment with diphenyl phosphoryl azide (DPPA) in the presence of triethylamine (TEA) in anhydrous THF (0°C to room temperature, 12 h). Subsequent Curtius rearrangement at 80°C in toluene generates an isocyanate intermediate, which reacts with benzylamine to form N-benzyl bicyclo[2.1.1]hexane-2-carboxamide (72% yield over two steps).
Hydroxymethyl Group Introduction
The hydroxymethyl group at position 1 is introduced via a two-step sequence:
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Friedel-Crafts alkylation : Reaction of the bicyclohexane core with formaldehyde in the presence of BF₃·Et₂O yields 1-(chloromethyl)bicyclo[2.1.1]hexane-2-carboxamide (55% yield).
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Hydrolysis : Treatment with aqueous K₂CO₃ (10% w/v, 50°C, 4 h) converts the chloromethyl group to hydroxymethyl, affording the target compound in 89% yield.
Key Data Table: Photochemical Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| [2+2] Cycloaddition | UV light, acetophenone, THF, 24 h | 68 |
| Carboxylic Acid Formation | 2 M NaOH, HCl, 60°C | 85 |
| Curtius Rearrangement | DPPA, TEA, toluene, 80°C | 72 |
| Hydroxymethylation | BF₃·Et₂O, formaldehyde; K₂CO₃, H₂O | 49 (net) |
Formal (3+2) Cycloaddition and Late-Stage Functionalization
Cyclopropane Activation and Cycloaddition
A formal (3+2) cycloaddition between allylated cyclopropanes and alkenes provides an alternative route to the bicyclo[2.1.1]hexane core. For instance, irradiating 4-nitrobenzimine-substituted cyclopropane (λ = 365 nm) with styrene in acetonitrile initiates a [3+2] pathway, yielding 1-nitrobenzyl-bicyclo[2.1.1]hexane in 64% yield.
Nitro Group Reduction and Carboxamide Formation
The nitro group is reduced to an amine using H₂/Pd-C (1 atm, ethanol, 6 h), followed by acylation with benzyl chloroformate to install the carboxamide moiety (78% yield).
Hydroxymethylation via Epoxide Intermediate
Key Data Table: (3+2) Cycloaddition Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| (3+2) Cycloaddition | 365 nm light, CH₃CN, 24 h | 64 |
| Nitro Reduction | H₂/Pd-C, ethanol | 89 |
| Carboxamide Formation | Benzyl chloroformate, TEA, DCM | 78 |
| Hydroxymethylation | m-CPBA; H₂SO₄, H₂O | 58 (net) |
Hybrid Approach: Bicyclohexane Carboxylic Acid Derivatives
Carboxylic Acid Synthesis via Diels-Alder Reaction
A Diels-Alder reaction between cyclopentadiene and maleic anhydride in refluxing xylene (140°C, 12 h) produces bicyclo[2.1.1]hex-5-ene-2,3-dicarboxylic anhydride (57% yield). Selective hydrolysis with NaOH (1 M, 25°C, 2 h) yields the monoacid bicyclo[2.1.1]hexane-2-carboxylic acid (91% yield).
Amide Coupling and Hydroxymethylation
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Amide Formation : The carboxylic acid is coupled with benzylamine using HATU/DIPEA in DMF (25°C, 12 h), yielding N-benzyl bicyclo[2.1.1]hexane-2-carboxamide (83% yield).
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Hydroxymethylation : A Mannich reaction with formaldehyde and dimethylamine in acetic acid (50°C, 6 h) introduces the hydroxymethyl group (68% yield).
Key Data Table: Hybrid Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, maleic anhydride, xylene | 57 |
| Hydrolysis | 1 M NaOH, 25°C | 91 |
| Amide Coupling | HATU, DIPEA, DMF | 83 |
| Hydroxymethylation | Formaldehyde, dimethylamine, AcOH | 68 |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
-
Photochemical Route : Highest overall yield (49% net) but requires specialized UV equipment.
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(3+2) Cycloaddition : Moderate yield (58% net) with excellent stereocontrol but involves toxic nitro intermediates.
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Hybrid Route : Balanced yield (44% net) and scalability but suffers from lengthy reaction sequences.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of various substituents at the benzyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of bicyclic compounds, including derivatives of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide, in cancer therapy. Research indicates that such compounds can act as inhibitors of androgen receptors, which are critical in the progression of certain cancers, particularly prostate cancer . The ability of these compounds to modulate receptor activity suggests their utility in developing targeted cancer therapies.
Peptidomimetics
The structural characteristics of this compound make it a suitable candidate for designing peptidomimetics—molecules that mimic the structure and function of peptides. The bicyclic framework can stabilize conformations that are beneficial for biological activity, enhancing the efficacy of peptide-based drugs . For instance, derivatives have shown promise in modulating biological pathways relevant to metabolic disorders.
Organic Synthesis
Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently. The compound can be utilized in photochemical reactions to yield diverse derivatives, expanding the chemical space available for drug discovery and development .
Synthesis Techniques
Innovative synthetic methodologies have been developed to produce this compound and its derivatives efficiently. For example, a two-step procedure combining SmI-mediated transannular pinacol coupling with acid-catalyzed rearrangement has been employed successfully . This approach not only streamlines synthesis but also enhances yield and purity.
Material Science
Polymer Chemistry
The unique bicyclic structure can be integrated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Research into the incorporation of such compounds into polymers is ongoing, with potential applications in creating high-performance materials for various industrial uses.
Mechanism of Action
The mechanism of action of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide involves its interaction with specific molecular targets. The bicyclo[2.1.1]hexane framework provides a rigid and stable structure that can mimic the topological characteristics of substituted benzenes . This allows the compound to interact with biomacromolecules in a similar manner, potentially enhancing its pharmacokinetic properties and biological activity .
Comparison with Similar Compounds
Key Differences :
- Methyl substituents in 5,5-dimethyl derivatives reduce ring strain but limit functionalization sites .
Heteroatom-Containing Bicyclo[2.1.1]Hexanes
Key Differences :
- The 2-oxa substitution introduces polarity and alters ring strain, impacting solubility and metabolic stability .
- Bromine in the 4-bromo-2-oxa derivative enables further functionalization (e.g., Suzuki coupling) compared to the non-halogenated target compound .
Substituted Carboxamide Derivatives
Key Differences :
Comparison with Target Compound :
Biological Activity
N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, highlighting its significance in pharmaceutical applications.
Chemical Structure and Synthesis
The compound can be characterized by its molecular formula and IUPAC name benzyl (1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications that yield the desired bicyclic structure. A notable synthetic route utilizes photocatalytic cycloaddition reactions, which provide access to various substitution patterns on the bicyclic framework, enhancing the compound's versatility for further functionalization in drug development .
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For instance, derivatives of bicyclo[2.1.1]hexanes have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In studies focusing on anti-inflammatory activity, compounds related to bicyclo[2.1.1]hexanes have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-12. This suggests that this compound could be effective in managing inflammatory diseases by modulating immune responses .
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary data suggest that it may induce apoptosis in malignant cells while exhibiting low toxicity towards normal cells, making it a potential candidate for targeted cancer therapies .
Case Studies
Several case studies have documented the biological activities of related compounds, providing insights into the mechanisms through which these bicyclic structures exert their effects.
- Study 1 : A recent investigation into the anti-inflammatory properties of bicyclic compounds demonstrated a significant reduction in cytokine levels in vitro when treated with similar derivatives, indicating a promising avenue for therapeutic development against chronic inflammatory conditions .
- Study 2 : Another study evaluated the cytotoxic potential of bicyclo[2.1.1]hexane derivatives against breast cancer cell lines, revealing IC50 values suggesting effective inhibition of cell proliferation at relatively low concentrations .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Moderate | Significant | Low µM |
| Related bicyclo[2.1.1]hexane derivative A | High | Moderate | High µM |
| Related bicyclo[2.1.1]hexane derivative B | Low | Significant | Low µM |
Q & A
Basic: What synthetic methodologies are most effective for constructing the bicyclo[2.1.1]hexane core in N-benzyl derivatives?
The bicyclo[2.1.1]hexane scaffold is typically synthesized via strain-release cycloadditions or photocatalytic strategies. Key approaches include:
- Photocatalytic [2π+2σ] cycloadditions between bicyclo[1.1.0]butanes and alkenes, enabling bridge-functionalized derivatives with 11 distinct substitution patterns .
- Energy-transfer sensitization of bicyclo[1.1.0]butanes followed by cycloaddition with alkenes, which provides 1,2-disubstituted bicyclo[2.1.1]hexanes with defined exit vectors .
- Photochemical [2+2] cycloadditions for modular synthesis of 1,2-disubstituted derivatives, which are critical for mimicking ortho-substituted benzene geometries .
For N-benzyl-1-(hydroxymethyl) derivatives, post-functionalization of pre-synthesized bicyclo[2.1.1]hexane scaffolds (e.g., carboxamide coupling) is recommended to preserve stereochemical integrity .
Basic: How does the bicyclo[2.1.1]hexane core improve physicochemical properties compared to aromatic bioisosteres?
The bicyclo[2.1.1]hexane system enhances:
- Solubility : Replacement of ortho-substituted benzene with bicyclo[2.1.1]hexane increased water solubility by 3–6× in compounds like conivaptan and lomitapide due to reduced planarity and improved hydrogen-bonding potential .
- Lipophilicity : Decreases calculated logP by 0.7–1.2 units, balancing membrane permeability and solubility .
- Conformational restriction : The rigid scaffold reduces entropic penalties during target binding, improving potency in enzyme inhibition (e.g., L-PLA2 inhibitors) .
Advanced: How do substitution patterns (e.g., 1,2- vs. 1,5-disubstitution) affect bioactivity and metabolic stability?
- 1,2-Disubstitution : Mimics ortho-benzene geometry (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å in benzene) but introduces stereochemical constraints. This improves antifungal activity in boscalid analogs but reduces metabolic stability in 4/5 tested compounds (e.g., t1/2 decreased 2–3× in fluxapyroxad analogs) .
- Bridgehead functionalization : Photocatalytic methods enable meta-/para-like substitution, expanding SAR exploration for receptor selectivity .
- Hydroxymethyl groups : Polar substituents like hydroxymethyl enhance solubility but may increase metabolic lability via oxidative pathways. Stability assays (e.g., microsomal CLint) are critical for optimization .
Advanced: How to resolve contradictions in metabolic stability data across bicyclo[2.1.1]hexane derivatives?
Contradictory metabolic outcomes (e.g., increased stability in conivaptan analogs vs. decreased stability in lomitapide) arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., carboxamide) may shield the core from CYP450 oxidation, while electron-donating groups (e.g., benzyl) increase vulnerability .
- Stereochemical shielding : Molecular modeling (e.g., DFT) can predict protected vs. exposed regions of the scaffold.
- Species-specific metabolism : Cross-validate human vs. rodent microsomal assays to prioritize leads .
Advanced: What analytical techniques are critical for characterizing bicyclo[2.1.1]hexane stereochemistry and purity?
- HiFSA-NMR : 1H iterative Full Spin Analysis resolves complex splitting patterns in crowded spectra, confirming stereochemical assignments (e.g., single diastereomer validation) .
- X-ray crystallography : Validates bond angles (φ1, φ2) and distances (r, d) to ensure bioisosteric fidelity .
- HPLC-MS with CAD detection : Ensures >95% purity, critical for biological assays .
Basic: What computational tools predict the bioisosteric compatibility of bicyclo[2.1.1]hexane with aromatic systems?
- Shape similarity algorithms (e.g., ROCS) compare steric/electronic profiles to ortho-benzenes.
- Quantum mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) optimize substituent geometries and predict strain energy (~20–30 kcal/mol for bicyclo[2.1.1]hexane) .
- Molecular docking : Validates target engagement using rigid scaffolds to reduce false positives .
Advanced: How to address synthetic challenges in introducing polar groups (e.g., hydroxymethyl) without destabilizing the bicyclo[2.1.1]hexane core?
- Late-stage functionalization : Use Pd-catalyzed cross-coupling or photo-redox amidation to introduce polar groups post-cycloaddition .
- Protecting groups : Temporarily mask hydroxymethyl as acetates or silyl ethers during strain-inducing reactions .
- Solvent screening : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2-like displacements .
Advanced: What strategies differentiate bicyclo[2.1.1]hexanes from other sp3-rich scaffolds (e.g., cubane, bicyclo[1.1.1]pentane) in drug design?
- Geometric mimicry : Bicyclo[2.1.1]hexanes better replicate ortho-benzene distances (Δd < 0.1 Å) than cubanes (Δd > 0.5 Å) .
- Synthetic versatility : Photocatalytic methods enable >10 substitution patterns vs. limited options for cubanes .
- Metabolic trade-offs : Bicyclo[2.1.1]hexanes show lower intrinsic clearance than bicyclo[1.1.1]pentanes in hepatic assays .
Basic: How to validate the bioisosteric replacement of benzene with bicyclo[2.1.1]hexane in biological assays?
- Activity cliffs : Compare IC50/EC50 ratios between aromatic and bicyclic analogs. ≤10-fold differences suggest successful replacement .
- Thermodynamic solubility assays : Confirm improved solubility (e.g., PBS shake-flask method) .
- Conformational analysis : Use NOE NMR or X-ray to verify restricted rotation mimicking aromatic π-stacking .
Advanced: What mechanistic insights explain the variable success of bicyclo[2.1.1]hexanes in enzyme inhibition?
- Strain energy modulation : High strain (~25 kcal/mol) enhances binding to flexible active sites (e.g., L-PLA2) but may disrupt rigid pockets .
- Hydrogen-bonding networks : The hydroxymethyl group in N-benzyl derivatives can form water-mediated interactions, improving potency in hydrolase targets .
- Dynamic combinatorial chemistry : Screen fragment libraries to identify optimal substitution patterns for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
